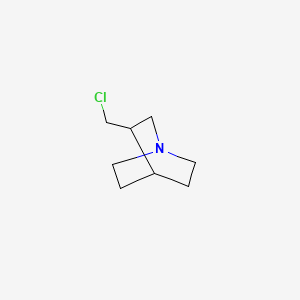

3-(Chloromethyl)quinuclidine

Description

3-(Chloromethyl)quinuclidine (CAS: 21863-56-9, molecular formula: C₁₀H₉Cl₂N, molecular weight: 214.09 g/mol) is a bicyclic tertiary amine derivative characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with a chloromethyl substituent at the 3-position. This structural motif confers high reactivity due to the electrophilic nature of the chloromethyl group, making it a versatile intermediate in pharmaceutical synthesis . It is frequently employed as a building block for constructing complex molecules, particularly in medicinal chemistry, where its reactivity enables nucleophilic substitution reactions to introduce diverse functional groups. For example, it serves as a precursor in synthesizing inhibitors targeting enzymes like squalene synthase (SQS) and farnesyl diphosphate synthase .

Properties

Molecular Formula |

C8H14ClN |

|---|---|

Molecular Weight |

159.65 g/mol |

IUPAC Name |

3-(chloromethyl)-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C8H14ClN/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2 |

InChI Key |

KWJQNPSDSCTDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Quinuclidine-Based Enzyme Inhibitors

Key Findings :

- Potency: RPR 107393 exhibits nanomolar inhibition (IC₅₀: 0.6–0.9 nM), making it ~100–1,000x more potent than BPQ-OH (µM range) and fluorenyloxy derivatives (0.076–0.56 µM) . This highlights the importance of aromatic substituents (e.g., quinolin-6-ylphenyl) in enhancing enzyme binding.

Chloromethyl-Containing Analogues

The chloromethyl group is a critical reactive handle in medicinal chemistry. Comparing this compound with structurally similar compounds:

Table 2: Chloromethyl Group Reactivity and Bioactivity

Key Findings :

- The chloromethyl group in both compounds facilitates further derivatization. However, its position on a quinuclidine vs. indoline backbone dictates divergent applications: quinuclidine derivatives target enzymes like SQS, while indoline analogues show cytotoxicity against cancer cells .

Carboxylic Acid and Ester Derivatives

Functionalization of the quinuclidine C3 position with carboxylic acid or ester groups alters physicochemical properties and applications:

Table 3: Carboxylic Acid/Ester Derivatives

Key Findings :

- The carboxylic acid derivative is used in asymmetric catalysis, while the ester variant serves as a prodrug candidate due to improved bioavailability . In contrast, this compound’s chloromethyl group prioritizes synthetic versatility over direct pharmacological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.